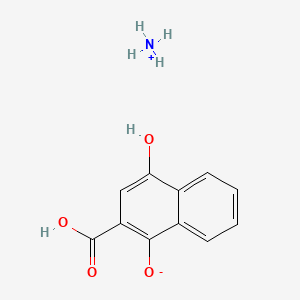

Ammonium 1,4-dihydroxy-2-naphthoate

CAS No.:

Cat. No.: VC16775893

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO4 |

|---|---|

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | azanium;2-carboxy-4-hydroxynaphthalen-1-olate |

| Standard InChI | InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3 |

| Standard InChI Key | WIASFSYIHNRGNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+] |

Introduction

Chemical Identity and Structural Features

Ammonium 1,4-dihydroxy-2-naphthoate is formally classified as an ammonium salt of 1,4-dihydroxy-2-naphthoic acid. Its molecular structure comprises a naphthalene backbone substituted with hydroxyl groups at positions 1 and 4, a carboxylate group at position 2, and an ammonium counterion. The compound’s IUPAC name, azanium;2-carboxy-4-hydroxynaphthalen-1-olate, reflects this arrangement. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+] |

| Standard InChIKey | WIASFSYIHNRGNJ-UHFFFAOYSA-N |

The planar naphthalene ring system facilitates π-π stacking interactions, while the hydroxyl and carboxylate groups enable hydrogen bonding and ionic interactions with biological targets. The ammonium ion enhances water solubility, making the compound suitable for aqueous-phase enzymatic reactions.

Biosynthetic Pathways and Enzymatic Synthesis

Ammonium 1,4-dihydroxy-2-naphthoate is synthesized via the o-succinylbenzoate (OSB) pathway, a conserved route in bacteria and plants. This pathway begins with chorismate, a shikimate pathway product, and proceeds through four enzymatic steps:

-

Conversion of chorismate to isochorismate by isochorismate synthase.

-

Ligation of isochorismate with α-ketoglutarate to form o-succinylbenzoate (OSB).

-

Cyclization of OSB by OSB-CoA ligase and OSB-CoA cyclase to yield 1,4-dihydroxy-2-naphthoate.

-

Ammonium salt formation via carboxylate protonation and ammonium binding.

Key enzymes in this pathway include naphthoate synthase, which catalyzes the cyclization step under optimized pH (7.5–8.0) and temperature (30–37°C) conditions. The enzymatic route achieves yields exceeding 80% in recombinant Escherichia coli systems, highlighting its efficiency for large-scale production.

Biological Roles in Metabolic Pathways

Menaquinone Biosynthesis in Bacteria

Ammonium 1,4-dihydroxy-2-naphthoate is a precursor for menaquinones (vitamin K₂), essential electron carriers in bacterial respiration. The enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) prenylates the compound at position 3 using dimethylallyl pyrophosphate (DMAPP), forming demethylmenaquinone . This reaction is critical for Mycobacterium tuberculosis viability, making MenA a target for antitubercular drug development.

Anthraquinone Biosynthesis in Plants

In Rubia cordifolia, a medicinal plant, ammonium 1,4-dihydroxy-2-naphthoate is prenylated by the membrane-bound enzyme RcDT1 to form 2-carboxyl-3-prenyl-1,4-naphthoquinone (CPNQ) . CPNQ undergoes spontaneous decarboxylation to yield 3-prenyl-1,4-naphthoquinone (PNQ), a precursor of alizarin-type anthraquinones (Fig. 1) . This pathway underscores the compound’s role in secondary metabolite production and plant defense mechanisms.

Recent Advancements and Future Directions

A 2023 study characterized RcDT1’s prenylation mechanism using R. cordifolia microsomes . Key findings include:

-

Substrate Specificity: RcDT1 preferentially prenylates naphthoic acids (e.g., 1,4-dihydroxy-2-naphthoate) over 4-hydroxybenzoic acids .

-

Reaction Mechanism: Prenylation occurs via electrophilic substitution, generating a carbocation intermediate that attacks the naphthalene ring’s electron-rich C-3 position .

-

Decarboxylation: CPNQ undergoes non-enzymatic decarboxylation to PNQ at physiological pH, a process accelerated by β-keto acid instability .

Future research aims to engineer RcDT1 for improved prenylation efficiency and explore MenA inhibitors in clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume